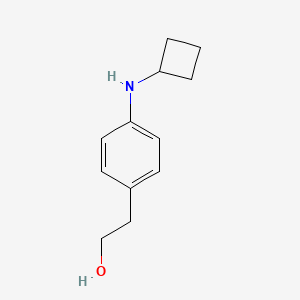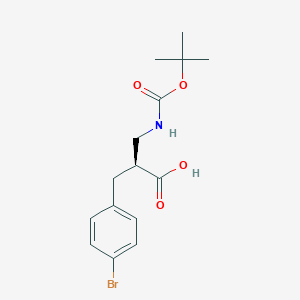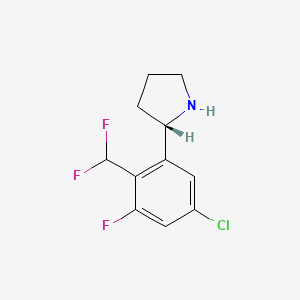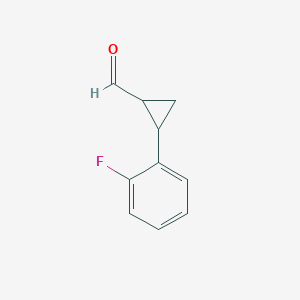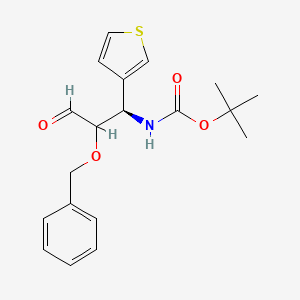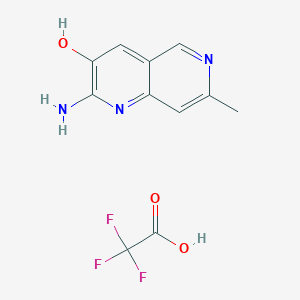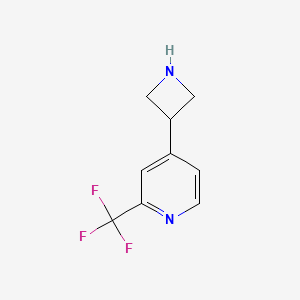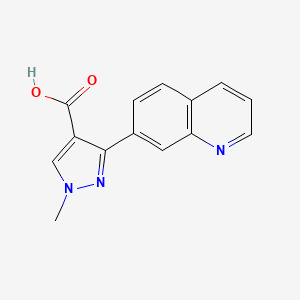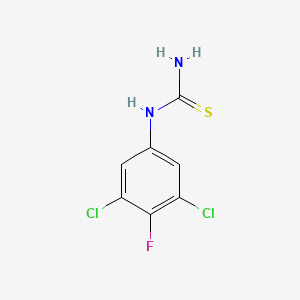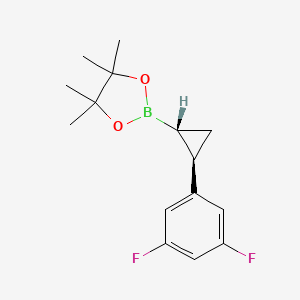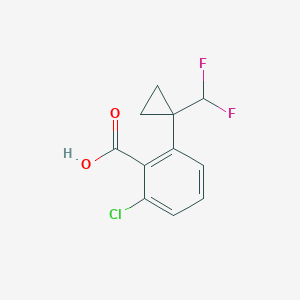
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a difluoromethyl-substituted cyclopropyl group at the sixth position of the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by chlorination and subsequent introduction of the benzoic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include large-scale cyclopropanation reactions, chlorination under controlled conditions, and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets. The presence of the chloro and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of certain biological processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoic acid: Lacks the difluoromethyl-cyclopropyl group.
6-(1-(Difluoromethyl)cyclopropyl)benzoic acid: Lacks the chloro group.
2-Chloro-6-methylbenzoic acid: Contains a methyl group instead of the difluoromethyl-cyclopropyl group.
Uniqueness
2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid is unique due to the combination of the chloro group and the difluoromethyl-cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C11H9ClF2O2 |
|---|---|
Poids moléculaire |
246.64 g/mol |
Nom IUPAC |
2-chloro-6-[1-(difluoromethyl)cyclopropyl]benzoic acid |
InChI |
InChI=1S/C11H9ClF2O2/c12-7-3-1-2-6(8(7)9(15)16)11(4-5-11)10(13)14/h1-3,10H,4-5H2,(H,15,16) |
Clé InChI |
RHKGTFGUJKYOAA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C(=CC=C2)Cl)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)

